molecular formula C9H8ClNO3S B13634766 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride

Cat. No.: B13634766
M. Wt: 245.68 g/mol
InChI Key: GQKQFWDYHSDILC-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is a chemical compound with a complex structure that includes an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.

Major Products

    Sulfonamides: Formed from substitution with amines.

    Sulfonates: Formed from substitution with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Biological Studies: Used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride involves its interaction with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamide
  • 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile

Uniqueness

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is unique due to its sulfonyl chloride group, which makes it highly reactive and useful in various chemical transformations. This reactivity distinguishes it from similar compounds that may lack this functional group and, therefore, have different chemical properties and applications.

Properties

Molecular Formula

C9H8ClNO3S

Molecular Weight

245.68 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-4-sulfonyl chloride

InChI

InChI=1S/C9H8ClNO3S/c1-11-5-7-6(9(11)12)3-2-4-8(7)15(10,13)14/h2-4H,5H2,1H3

InChI Key

GQKQFWDYHSDILC-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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